molecular formula C8H6N4O2S B8572751 3-(2-Nitrophenylthio)-1,2,4-triazole

3-(2-Nitrophenylthio)-1,2,4-triazole

Cat. No.: B8572751
M. Wt: 222.23 g/mol
InChI Key: CSOYYIJUOQKZJD-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a privileged scaffold in contemporary chemical science. Its derivatives are known to exhibit a vast array of biological activities, making them a focal point in the quest for new therapeutic agents. nih.govresearchgate.net The unique structural features of the 1,2,4-triazole nucleus, including its ability to participate in hydrogen bonding and its rigid, planar geometry, allow for high-affinity interactions with biological targets. nih.gov

This versatile scaffold is a key component in a number of clinically used drugs, demonstrating its importance in medicine. nih.gov The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives is extensive and includes:

Antifungal: Perhaps the most well-known application, with drugs like fluconazole (B54011) and itraconazole (B105839) being prominent examples. nih.govthaiscience.info

Antibacterial: Numerous studies have demonstrated the potential of 1,2,4-triazole derivatives to combat various bacterial strains. zsmu.edu.uachemmethod.com

Anticancer: The triazole moiety is a constituent of several anticancer agents. nih.gov

Antiviral, anticonvulsant, and anti-inflammatory properties have also been reported, showcasing the remarkable versatility of this heterocyclic system. nih.gov

The continued interest in 1,2,4-triazoles stems from their synthetic accessibility and the modular nature of their derivatization, which allows for the fine-tuning of their biological and physical properties.

The Role of Thioether Linkages in Synthetically Accessible and Biologically Relevant Structures

A thioether, characterized by a sulfur atom bonded to two organic substituents, is another crucial functional group in the design of bioactive molecules. The incorporation of a thioether linkage can significantly influence a molecule's properties. Thioethers are found in a variety of natural products and synthetic compounds that exhibit a wide range of biological effects, including anticancer, antioxidant, and antiviral activities. nih.govsapub.org

In drug design, the thioether bond can serve multiple purposes:

Structural Rigidity and Conformational Control: The specific bond angles and lengths of a thioether can help to lock a molecule into a desired conformation for optimal interaction with a biological target.

Modulation of Physicochemical Properties: The sulfur atom can influence a molecule's polarity, lipophilicity, and metabolic stability.

Synthetic Handle: The sulfur atom can be readily oxidized to sulfoxides and sulfones, providing a route to further chemical diversification and potentially new biological activities.

The synthesis of thioethers is generally straightforward, often involving the reaction of a thiol with an electrophile, making them an attractive linkage for connecting different molecular fragments. researchgate.net

Positioning of 3-(2-Nitrophenylthio)-1,2,4-triazole within Current Heterocyclic Chemistry Research

The compound this compound emerges at the intersection of these two important chemical motifs. While specific research focused solely on this exact molecule is not abundant in publicly available literature, its chemical architecture allows us to position it within several active areas of heterocyclic research.

The synthesis of structurally similar compounds, such as 3-(2,4-dinitrophenylthio)-1,2,4-triazole derivatives, has been reported. researchgate.net These syntheses typically involve the reaction of a 1,2,4-triazole-3-thiol with a suitable electrophilic aromatic compound, in this case, a derivative of chloronitrobenzene. The presence of a nitro group on the phenyl ring is a common feature in many biologically active molecules, often contributing to their mechanism of action. For instance, nitro-triazole derivatives have been investigated for their antifungal properties. nih.gov

The research on analogous compounds provides a strong basis for predicting the chemical behavior and potential applications of this compound. It is likely to share some of the biological activities associated with both the 1,2,4-triazole ring and nitrophenyl thioethers. The exploration of such hybrid molecules, where two or more pharmacophores are combined, is a common strategy in modern drug discovery.

Below is a table summarizing the key characteristics of the constituent moieties of this compound.

MoietyKey CharacteristicsCommon Biological Activities
1,2,4-Triazole Five-membered aromatic heterocycle with three nitrogen atoms. Capable of hydrogen bonding.Antifungal, antibacterial, anticancer, antiviral, anticonvulsant, anti-inflammatory.
Thioether Contains a C-S-C linkage. Can influence molecular conformation and physicochemical properties.Anticancer, antioxidant, antiviral.
Nitrophenyl Aromatic ring substituted with a nitro group. The nitro group is an electron-withdrawing group.Often found in compounds with antimicrobial and antiparasitic activities.

The study of this compound and its derivatives could therefore contribute to the development of new agents with potential applications in medicine and materials science. Further research into its synthesis, characterization, and biological evaluation is warranted to fully understand the properties of this intriguing heterocyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

5-(2-nitrophenyl)sulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-2-4-7(6)15-8-9-5-10-11-8/h1-5H,(H,9,10,11)

InChI Key

CSOYYIJUOQKZJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NC=NN2

Origin of Product

United States

Comprehensive Structural Elucidation and Conformational Analysis of 3 2 Nitrophenylthio 1,2,4 Triazole

Application of Advanced Spectroscopic Techniques

A suite of spectroscopic methods has been employed to build a comprehensive picture of the molecular structure of 3-(2-Nitrophenylthio)-1,2,4-triazole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For derivatives of 1,2,4-triazole (B32235), these techniques are crucial for confirming the successful synthesis and for assigning the specific structure. nih.govresearchgate.net

In the ¹H NMR spectra of similar 1,2,4-triazole derivatives, aromatic protons typically appear as multiplets in the downfield region, while protons of the triazole ring and any attached alkyl or functional groups have characteristic chemical shifts. sapub.org For instance, in a related compound, the proton of the triazole ring was observed as a singlet. sapub.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the triazole and phenyl rings resonate at distinct frequencies, which can be assigned based on established chemical shift ranges and theoretical calculations. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 1,2,4-Triazole Derivative

Nucleus Chemical Shift (δ) in ppm Assignment
¹H Multiplets in the aromatic region Protons of the phenyl ring
¹H Singlet Proton of the triazole ring
¹³C Specific resonances Carbon atoms of the triazole and phenyl rings

Note: The exact chemical shifts for this compound would require specific experimental data for this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of this compound and its analogs, IR spectra provide key evidence for the presence of the triazole ring, the nitro group, and the C-S and C-N bonds. nih.govresearchgate.net

Key vibrational bands observed in the IR spectra of related 1,2,4-triazole derivatives include:

N-H stretching: This band, typically observed in the region of 3100-3300 cm⁻¹, is indicative of the N-H bond in the triazole ring, particularly in its thione tautomeric form. ijrpc.com

C=N stretching: The stretching vibration of the C=N double bond within the triazole ring usually appears in the 1560-1600 cm⁻¹ range. sapub.org

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group are characteristically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov

C-S stretching: The presence of the thioether linkage is confirmed by a C-S stretching band, which is typically weaker and found at lower frequencies. sapub.org

Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
N-H (Triazole) Stretching 3100 - 3300
C=N (Triazole) Stretching 1560 - 1600
NO₂ Asymmetric Stretching ~1530
NO₂ Symmetric Stretching ~1350

Mass Spectrometry for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight and the presence of key structural motifs. researchgate.netresearchgate.net

In the mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern would likely involve the cleavage of the C-S bond, the loss of the nitro group, and the fragmentation of the triazole and phenyl rings, providing further structural confirmation. researchgate.net High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the elemental composition of the parent molecule and its fragments. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* and n → π* transitions. researchgate.net

The UV-Vis spectrum of a similar 1,2,4-triazole derivative in an ethanolic solution showed two maximum absorption bands, which can be attributed to the electronic transitions within the chromophoric groups of the molecule, including the nitrophenyl and triazole rings. ijsr.net The position and intensity of these bands are influenced by the solvent and the specific substituents on the aromatic and heterocyclic rings. ijsr.netresearchgate.net

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous structural elucidation. For derivatives of 1,2,4-triazole, single-crystal X-ray diffraction studies have confirmed the connectivity of the atoms and provided insights into their spatial orientation and intermolecular interactions. nih.govresearchgate.netmdpi.com

Conformational Studies and Tautomeric Considerations

The conformational flexibility of this compound arises from the rotation around the C-S and S-C bonds. The relative orientation of the nitrophenyl and triazole rings is a key conformational feature.

Furthermore, 1,2,4-triazole derivatives can exist in different tautomeric forms. ijsr.netresearchgate.net For 3-thio-substituted 1,2,4-triazoles, thione-thiol tautomerism is a significant consideration. jocpr.comsci-hub.se The equilibrium between the thione (C=S) and thiol (S-H) forms can be influenced by the solvent, temperature, and pH. jocpr.com Spectroscopic techniques, particularly NMR and IR, are instrumental in identifying the predominant tautomeric form in a given environment. ijsr.net Theoretical calculations are also employed to assess the relative stabilities of the different tautomers. researchgate.net The thione form is often found to be the more stable tautomer in both the solid state and in neutral solutions. sci-hub.se

Computational and Theoretical Insights into 3 2 Nitrophenylthio 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and the prediction of chemical behavior. For derivatives of 1,2,4-triazole (B32235), these methods elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting a wide range of electronic properties. In the study of 1,2,4-triazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, are employed to determine the most stable three-dimensional conformation of the molecule. researchgate.netmdpi.comnih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For a molecule like 3-(2-Nitrophenylthio)-1,2,4-triazole, DFT would define the spatial relationship between the 1,2,4-triazole ring, the nitrophenyl group, and the bridging sulfur atom. The optimized geometry is the foundation for calculating other electronic properties, such as total energy, dipole moment, and vibrational frequencies. mdpi.comnih.gov

Table 1: Representative Geometric Parameters Calculated by DFT for a Generic Arylthio-1,2,4-triazole Structure Note: The following data are illustrative, based on typical findings for related heterocyclic compounds, as specific DFT results for this compound were not available in the cited literature.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-S (Thioether)1.75 - 1.80 Å
Bond LengthS-C (Triazole)1.70 - 1.75 Å
Bond LengthN-N (Triazole)1.35 - 1.40 Å
Bond LengthC=N (Triazole)1.30 - 1.35 Å
Bond AngleC-S-C100 - 105°
Dihedral AnglePhenyl Ring - S - Triazole Ring70 - 90°

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Arylthio-1,2,4-triazole Note: These values are representative and intended to illustrate the concept. Specific values for this compound would require dedicated calculation.

ParameterDescriptionTypical Energy Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.5 eV

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. Conversely, positive potential (blue) might be located around the hydrogen atoms. This analysis provides a visual guide to the molecule's polarity and its preferred sites for intermolecular interactions.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, which has rotational freedom around the C-S and S-C bonds, MD simulations can explore the different accessible conformations (shapes) in various environments, such as in a vacuum or in a solvent like water. These simulations help identify the most stable and frequently occurring conformations, providing a more realistic understanding of the molecule's structure and behavior in a biological system. The analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds with solvent molecules, that stabilize certain conformations.

In Silico Ligand-Target Interaction Studies and Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with a specific protein target. The docking algorithm samples numerous possible conformations and orientations of the ligand within the protein's active site and scores them based on a scoring function that estimates binding energy. The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, or π-stacking, between the triazole derivative and the amino acid residues of the protein, explaining its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of related 1,2,4-triazole derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to the observed biological activity. For this compound, its descriptors could be used within an established QSAR model to predict its potential activity, guiding further experimental investigation. The model can also highlight which structural features are most important for enhancing or diminishing activity.

Chemical Reactivity and Strategic Derivatization of the 3 2 Nitrophenylthio 1,2,4 Triazole Scaffold

Regioselective Functionalization of the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. wikipedia.org The presence of lone pairs of electrons on these nitrogen atoms makes the ring nucleophilic and susceptible to electrophilic attack, most commonly alkylation. nih.govchemicalbook.com The key challenge in the functionalization of the N-unsubstituted triazole ring in 3-(2-nitrophenylthio)-1,2,4-triazole is controlling the regioselectivity of the reaction, as substitution can potentially occur at the N1, N2, or N4 positions.

The outcome of alkylation reactions is highly dependent on the reaction conditions, including the nature of the electrophile, the base, and the solvent system employed. Generally, 1H-1,2,4-triazole exists in a tautomeric equilibrium with 4H-1,2,4-triazole, with the 1H form being more stable. nih.gov Electrophilic substitution occurs exclusively at the nitrogen atoms. chemicalbook.com

Alkylation of the triazole anion, generated in the presence of a base, can lead to a mixture of products. For instance, the alkylation of 1,2,4-triazole with alkyl halides using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF has been shown to afford N1 and N4 isomers with a consistent regioselectivity of approximately 90:10, favoring the N1 position. researchgate.net In contrast, using sodium ethoxide in ethanol (B145695) can regioselectively produce N1-alkylated products, while reactions in aqueous sodium hydroxide (B78521) may yield a mixture of 1-methyl and 4-methyl derivatives. chemicalbook.com The regioselectivity is influenced by factors such as steric hindrance from the adjacent 3-(2-nitrophenylthio) group and the electronic properties of the triazole ring.

Reaction TypeElectrophileConditions (Base, Solvent)Major Product(s)Reference
N-AlkylationAlkyl Halides (e.g., R-Br)DBU, THFPredominantly N1-substituted isomer (~90%) researchgate.net
N-AlkylationMethyl Sulfateaq. NaOHMixture of N1- and N4-methylated isomers chemicalbook.com
N-AlkylationEthyl ChloroacetateSodium MethoxideN1-substituted product chemicalbook.com
Michael Additionα,β-Unsaturated KetonesDBU or Alkali SaltRegioselective N1-adduct researchgate.net

Modifications and Transformations of the 2-Nitrophenyl Moiety

The 2-nitrophenyl moiety offers a reactive handle for derivatization, primarily through transformations of the nitro group. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

The most significant transformation of this moiety is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A plethora of methods are available for this reduction, allowing for compatibility with various other functional groups within the molecule. acs.org

Common reduction methods include:

Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a clean and efficient method. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for the reduction of aromatic nitro groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another effective reagent for this purpose. wikipedia.org

The choice of reducing agent is critical to ensure selectivity. For instance, strong hydride reagents like LiAlH₄ are typically avoided for the reduction of aryl nitro groups to anilines as they tend to form azo compounds. masterorganicchemistry.com Once formed, the resulting 2-aminophenyl group can be further functionalized through diazotization followed by Sandmeyer-type reactions, or through acylation to form amides, providing access to a wide array of derivatives.

TransformationReagents and ConditionsProduct Functional GroupReference
Nitro ReductionH₂, Pd/C or Raney NiAmine (-NH₂) masterorganicchemistry.comwikipedia.org
Nitro ReductionFe, HCl or Sn, HClAmine (-NH₂) masterorganicchemistry.com
Nitro ReductionSnCl₂Amine (-NH₂) wikipedia.org
Nitro ReductionSodium Hydrosulfite (Na₂S₂O₄)Amine (-NH₂) wikipedia.org
Nucleophilic SubstitutionStrong Nucleophile (e.g., RO⁻)Displacement of -NO₂ group osi.lv

Chemical Conversions at the Thioether Linkage

The thioether linkage is another key site for chemical modification in the this compound scaffold. The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone, which significantly alters the steric and electronic properties of the linker, including its polarity and hydrogen bonding capacity. beilstein-journals.org

The oxidation of thioethers is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or meta-chloroperoxybenzoic acid (mCPBA). beilstein-journals.orgresearchgate.net The degree of oxidation can be controlled by the reaction conditions. Milder conditions and stoichiometric amounts of the oxidant tend to yield the sulfoxide, while harsher conditions, such as higher temperatures and an excess of the oxidant, favor the formation of the sulfone. beilstein-journals.org For instance, the oxidation of an azole-containing thioether with one mole of H₂O₂ at room temperature can selectively produce the sulfoxide, whereas using an excess of the oxidant at elevated temperatures leads to the sulfone. beilstein-journals.org

While less common, the cleavage of the aryl-sulfur bond is also a possible transformation. This can be achieved through various methods, including reductive cleavage or transition-metal-catalyzed cross-coupling reactions, which would allow for the introduction of entirely new fragments at the C3 position of the triazole ring. chemrxiv.orgresearchgate.netchemrxiv.org

ConversionReagents and ConditionsProductReference
Oxidation to SulfoxideH₂O₂ (1 equiv.), Acetic Acid, Room Temp.3-(2-Nitrophenylsulfinyl)-1,2,4-triazole beilstein-journals.org
Oxidation to SulfoneH₂O₂ (excess), Acetic Acid, Reflux3-(2-Nitrophenylsulfonyl)-1,2,4-triazole beilstein-journals.org
Oxidation to Sulfoxide/SulfonemCPBACorresponding Sulfoxide or Sulfone researchgate.net
C-S Bond CleavageTransition-metal catalysis (e.g., Pd)Functionalized 1,2,4-triazole chemrxiv.org

Synthetic Pathways to Analogues and Homologues for Structure-Activity Relationship (SAR) Probes

The development of analogues and homologues of this compound is essential for conducting structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological or material properties. nih.govuobaghdad.edu.iq The modular nature of the scaffold allows for systematic modifications at three primary locations: the triazole ring, the phenyl ring, and the thioether linker.

Synthetic strategies for generating a library of SAR probes include:

Modification of the Triazole Ring: As detailed in section 5.1, the N1 and N4 positions can be functionalized with a variety of alkyl or aryl groups. Furthermore, starting from different 5-substituted-1,2,4-triazole-3-thiones allows for variation at the C5 position. nih.gov

Modification of the Phenyl Ring: The synthesis can begin with 1,2,4-triazole-3-thiol and various substituted 1-chloro-2-nitrobenzene (B146284) derivatives. This allows for the introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring to probe their electronic and steric effects. frontiersin.org

Modification of the Thioether Linker: As discussed in section 5.3, oxidation of the sulfur atom to sulfoxide and sulfone provides analogues with different geometric and electronic properties.

A general synthetic route to the core scaffold involves the nucleophilic substitution reaction between 1,2,4-triazole-3-thiol and an activated aryl halide like 1-chloro-2-nitrobenzene in the presence of a base. researchgate.net From this core structure, derivatization can proceed as outlined above.

Modification SiteSynthetic StrategyExample of VariationReference
1,2,4-Triazole Ring (N-position)Alkylation of the core scaffold with various electrophiles.Introduction of methyl, ethyl, benzyl (B1604629) groups. researchgate.netnih.gov
2-Nitrophenyl MoietyUse of differently substituted 1-chloro-2-nitrobenzenes in the initial synthesis.Analogues with 4-chloro, 4-methyl, or 5-fluoro substituents. frontiersin.org
Thioether LinkageOxidation of the core scaffold.Conversion to sulfoxide or sulfone. beilstein-journals.org
2-Nitrophenyl MoietyReduction of the nitro group followed by derivatization of the resulting amine.Conversion to acetamide, sulfonamide derivatives. masterorganicchemistry.com

Principles Governing Reactivity: Nucleophilic and Electrophilic Pathways

The chemical reactivity of this compound is governed by the electronic characteristics of its constituent parts. The molecule can participate in both nucleophilic and electrophilic reactions, with specific sites predisposed to each pathway.

Nucleophilic Pathways:

Triazole Nitrogens: The 1,2,4-triazole ring is considered an electron-rich heterocycle. chemicalbook.com The nitrogen atoms, particularly N1 and N4, are the primary nucleophilic centers and readily react with a range of electrophiles, such as alkyl halides in SN2 reactions and activated alkenes in Michael additions. researchgate.netuzhnu.edu.ua

Thiolate Precursor: The synthesis of the thioether linkage itself relies on the high nucleophilicity of the sulfur atom in the 1,2,4-triazole-3-thiolate anion, which attacks the electron-deficient carbon of the 2-nitrophenyl ring. mdpi.com

Aromatic Ring (SNAr): The carbon atom bearing the nitro group on the phenyl ring is highly electron-deficient and can be susceptible to attack by strong nucleophiles, potentially leading to the displacement of the nitro group. osi.lv The carbon atoms of the triazole ring are also π-deficient and can undergo nucleophilic substitution under certain conditions. chemicalbook.com

Electrophilic Pathways:

Aryl Ring: The 2-nitrophenyl ring is strongly deactivated by the electron-withdrawing nitro group, making it resistant to electrophilic aromatic substitution reactions.

Mechanistic Investigations into the Biological Activity Profiles of 3 2 Nitrophenylthio 1,2,4 Triazole Derivatives

Exploration of Molecular Targets and Biological Pathways

Derivatives of 1,2,4-triazole (B32235) are known to interact with a multitude of biological targets, leading to a broad spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The introduction of a nitrophenylthio group at the 3-position of the triazole ring is anticipated to modulate these activities and potentially confer novel therapeutic properties.

Antimicrobial and Antifungal Pathways: A significant body of research has focused on the antimicrobial and antifungal potential of 1,2,4-triazole derivatives. These compounds are known to interfere with essential microbial pathways. For instance, some derivatives have shown potent activity against various bacterial and fungal strains. One study highlighted a 1,2,4-triazole derivative, 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin, which demonstrated significant antimicrobial and antifungal action at a concentration of 2 μg/ml. csfarmacie.cz This suggests that the core triazole structure is a viable backbone for the development of novel antimicrobial agents.

Anticancer Mechanisms: The anticancer activity of 1,2,4-triazole derivatives is another area of intensive investigation. A notable example is the derivative 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, which has demonstrated significant activity against breast cancer cells (MCF-7). researchgate.netzsmu.edu.ua The mechanism of action for such compounds often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Anti-inflammatory Pathways: 1,2,4-triazole derivatives have also been explored for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation. mdpi.com

Enzyme Modulation and Inhibition Mechanisms (In Vitro/In Silico Focus)

The biological activities of 3-(2-Nitrophenylthio)-1,2,4-triazole derivatives are often rooted in their ability to modulate the function of specific enzymes. Both in vitro assays and in silico molecular docking studies have been instrumental in elucidating these inhibitory mechanisms.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes. mdpi.com For example, a series of 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids have been investigated for their anti-inflammatory effects. mdpi.com Molecular docking studies have shown that these derivatives can exhibit high affinity for the COX-2 active site, contributing to their anti-inflammatory activity. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: In the context of neurodegenerative diseases, 1,2,4-triazole derivatives have been evaluated as inhibitors of AChE and BuChE. One study on triazole-based thiosemicarbazone derivatives reported IC50 values ranging from 0.10 ± 0.050 to 12.20 ± 0.30 µM for AChE and 0.20 ± 0.10 to 14.10 ± 0.40 µM for BuChE. mdpi.com

Other Enzyme Targets: The versatility of the 1,2,4-triazole scaffold extends to the inhibition of other enzymes. For instance, azinane-triazole-based compounds have shown inhibitory potential against α-glucosidase and urease. nih.gov Furthermore, some derivatives have been investigated as inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance. unipd.it

Compound ClassTarget EnzymeReported IC50 Values (µM)
Triazole-thiosemicarbazonesAcetylcholinesterase (AChE)0.10 - 12.20
Triazole-thiosemicarbazonesButyrylcholinesterase (BuChE)0.20 - 14.10
Azinane-triazolesα-GlucosidasePotent inhibition noted
Azinane-triazolesUreasePotent inhibition noted
1,2,4-Triazole-ThionesMetallo-β-lactamases (NDM-1, VIM-2)4.1 - 220

Receptor Binding and Ligand-Protein Interaction Paradigms

In addition to enzyme inhibition, the biological effects of this compound derivatives can be mediated through their interaction with specific cellular receptors. Molecular docking studies have been pivotal in predicting and understanding these ligand-protein interactions.

Somatostatin (B550006) Receptor (SST) Agonism: Research into 3-thio-1,2,4-triazole derivatives has revealed their potential as high-affinity agonists for the somatostatin receptor-4 (SST4). nih.gov This interaction is of therapeutic interest for conditions such as Alzheimer's disease and pain. nih.gov The binding affinity of these compounds can be in the sub-nanomolar range, with high selectivity over other SST subtypes. nih.gov

EGFR Tyrosine Kinase Interaction: Molecular docking studies of some 5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases have indicated their potential to target the EGFR tyrosine kinase receptor, suggesting a possible mechanism for anticancer activity. chemprob.org The docking scores for these compounds ranged from -3.472 to -4.389 kcal/mol. chemprob.org

GABA-A Receptor Interaction: Some 4-amino-4H-1,2,4-triazole derivatives have been found to effectively interact with the GABA-A receptor, suggesting potential for anticonvulsant activity. zsmu.edu.ua

Compound ClassTarget ReceptorBinding Affinity/Docking Score
3-Thio-1,2,4-triazolesSomatostatin Receptor 4 (SST4)Sub-nanomolar Ki
5-Phenyl-4H-1,2,4-triazole-3-thiol Schiff BasesEGFR Tyrosine Kinase-3.472 to -4.389 kcal/mol
4-Amino-4H-1,2,4-triazolesGABA-A ReceptorEffective interaction noted

Structure-Activity Relationship (SAR) Principles Guiding Biological Potency

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Influence of Substituents on Antimicrobial Activity: The nature and position of substituents on the 1,2,4-triazole and the attached phenyl rings can significantly impact antimicrobial activity. For instance, the introduction of electron-withdrawing groups such as halogens or nitro groups has been shown to enhance the antimicrobial efficacy of some triazole derivatives. sci-hub.se In a study of 1,2,4-triazole-quinolone hybrids, derivatives with a 2,4-difluoro substitution on the phenyl ring exhibited potent antimicrobial effects. sci-hub.se

SAR in Anticancer Activity: In the context of anticancer agents, SAR studies have revealed that modifications to the side chains attached to the triazole ring can dramatically alter activity. For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the nature of the aryl group at the N-position was found to be a key determinant of anticancer potency. mdpi.com

Key Structural Features for Enzyme Inhibition: For enzyme inhibitors, specific structural motifs are often required for potent activity. In the case of 15-LOX inhibitors, the presence of a phenylcarbamoylpiperidine moiety in conjunction with the 1,2,4-triazole core was found to be beneficial. nih.gov Molecular docking studies have further elucidated the importance of specific hydrophobic and hydrogen-bonding interactions between the ligand and the enzyme's active site.

In Vitro Biological Assay Methodologies for Activity Assessment

A variety of in vitro assays are employed to evaluate the biological activity of this compound derivatives. These assays are essential for determining the potency and mechanism of action of new compounds.

Antimicrobial Susceptibility Testing: The antimicrobial activity of these compounds is typically assessed using methods such as broth microdilution or agar (B569324) well diffusion assays to determine the Minimum Inhibitory Concentration (MIC). nih.govscispace.com These assays are performed against a panel of clinically relevant bacterial and fungal strains.

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes is quantified using various spectrophotometric or fluorometric assays. For example, the inhibition of COX enzymes can be measured using commercially available COX inhibitor screening kits. unipd.it Similarly, AChE and BuChE inhibition is often determined using Ellman's method.

Anticancer Activity Screening: The cytotoxic effects of these compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. chemprob.org This assay measures the metabolic activity of cells and provides an indication of cell viability. Further mechanistic studies may involve cell cycle analysis and apoptosis assays using flow cytometry. nih.gov

Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Potential Applications of 3 2 Nitrophenylthio 1,2,4 Triazole As a Chemical Scaffold

Role in Rational Drug Design and Lead Compound Optimization

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. The "arylthio-1,2,4-triazole" framework, in particular, has shown significant promise in the design of enzyme inhibitors.

The 3-(2-Nitrophenylthio)-1,2,4-triazole scaffold could serve as a valuable starting point for lead optimization in several ways:

Bioisosteric Replacement: The 2-nitrophenylthio group can be systematically modified to explore the structure-activity relationship (SAR). For instance, the position of the nitro group could be altered, or it could be replaced by other electron-withdrawing or electron-donating groups to fine-tune the electronic properties and binding interactions.

Fragment-Based Drug Design: The molecule itself can be considered a fragment that can be elaborated upon to build more complex and potent inhibitors. The triazole ring provides multiple points for synthetic modification.

The table below summarizes the key structural features of the arylthio-1,2,4-triazole scaffold and their potential roles in drug design, which can be extrapolated to this compound.

Structural FeaturePotential Role in Drug Design
1,2,4-Triazole Core Metal chelation in enzyme active sites, hydrogen bond donor/acceptor.
Thioether Linkage Provides conformational flexibility, allows for positioning of the aryl group in hydrophobic pockets.
(2-Nitrophenyl) Group Can engage in pi-stacking interactions, potential for hydrogen bonding, serves as a handle for further functionalization.

Utility in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. The development of fluorescent probes, in particular, has revolutionized our ability to visualize and track biomolecules and cellular events. The this compound structure possesses features that suggest its potential utility in the design of such probes.

The nitrophenyl group is a well-known modulator of fluorescence. researchgate.net In many "push-pull" fluorophores, a nitroaromatic substituent can act as a fluorescence quencher through intramolecular charge transfer (ICT). researchgate.net This property can be harnessed to create "turn-on" fluorescent probes where the fluorescence is initially quenched and is restored upon a specific reaction or binding event. For example, a probe might be designed where the nitrophenylthio group is cleaved by a specific enzyme, leading to a significant increase in fluorescence.

Furthermore, thioethers are known to be reactive towards reactive oxygen species (ROS), which can lead to changes in the fluorescence of a conjugated dye. mdpi.com This suggests that a triazole-based probe incorporating a nitrophenylthio group could potentially be developed for the detection of specific ROS. Research on a naphthalimide-4-(4-nitrophenyl)thiosemicarbazide has demonstrated its application as a fluorescent probe for monitoring viscosity and nitric oxide in living cells, showcasing the utility of the nitrophenylthio moiety in probe design. researchgate.net

The potential mechanisms for a this compound-based chemical probe are outlined below:

Probe Design StrategyPotential Analyte/Process
Enzyme-Mediated Cleavage Specific proteases or other hydrolases.
Redox-Based Sensing Reactive oxygen species (ROS) or reactive nitrogen species (RNS).
Viscosity Sensing Changes in the cellular microenvironment.

Contributions to Agrochemical Research and Development

The 1,2,4-triazole ring is a common feature in many commercially successful fungicides, herbicides, and insecticides. nih.gov This is due to the ability of the triazole nucleus to inhibit key enzymes in pathogenic fungi and insects. The introduction of a nitrophenylthio group can enhance the biological activity and selectivity of these compounds.

Patents have described benzoylphenylurea (B10832687) derivatives containing a 2-nitrophenylthio group that exhibit significant insecticidal activity. mdpi.com While not a triazole, this demonstrates the utility of the nitrophenylthio moiety in agrochemical design. Furthermore, derivatives of 1,3,4-thiadiazole (B1197879) containing a 4-nitrophenylthio group have been synthesized and are noted for their potential applications in agriculture as pesticides, herbicides, and fungicides. researchgate.net

The this compound scaffold could be explored for the development of novel agrochemicals with various modes of action. The lipophilicity and electronic properties conferred by the nitrophenylthio group could influence the compound's ability to penetrate the cell walls of fungi or the exoskeleton of insects, as well as its interaction with target enzymes.

The following table highlights potential agrochemical applications for this scaffold:

Agrochemical ClassPotential TargetRationale
Fungicides Cytochrome P450 14α-demethylase (CYP51)The 1,2,4-triazole ring is a known inhibitor of this key enzyme in fungal sterol biosynthesis.
Insecticides Various insect-specific enzymes or receptorsThe nitrophenylthio group can enhance binding to target sites.
Herbicides Plant-specific enzymesThe overall structure can be optimized to selectively inhibit plant growth.

Prospects in Materials Science and Coordination Chemistry

The field of materials science is constantly seeking new molecular building blocks with specific functional properties. The this compound scaffold has potential applications in this area, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The 1,2,4-triazole ring is an excellent ligand for a variety of metal ions, capable of acting as a bridging ligand to form extended network structures.

Furthermore, the thermal and chemical stability of the triazole ring makes it an attractive component for robust materials. The electronic properties of the nitrophenyl group could also be exploited to create materials with interesting optical or electronic properties. For instance, a study on particulate matter from vehicle emissions identified a compound described as "Ethyl nitrophenylthio triazole," suggesting its presence in high-temperature environments and its potential relevance in materials analysis and environmental science. nih.govnih.gov

Potential applications in materials science are summarized below:

Application AreaPotential Role of the Scaffold
Coordination Polymers/MOFs As a multitopic ligand for the construction of novel network structures with potential applications in gas storage, catalysis, or sensing.
Functional Materials The nitrophenyl group could impart non-linear optical properties or be used to tune the electronic behavior of the material.
Analytical Standards As a reference compound in environmental or materials analysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 3-(2-nitrophenylthio)-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, thiolation of 1,2,4-triazole precursors with 2-nitrothiophenol under basic conditions (e.g., K₂CO₃/DMF) is a common approach. Optimization includes temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.2 for triazole:thiophenol). Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound derivatives?

  • Methodological Answer :

  • IR : Look for characteristic peaks: N-H stretching (~3200 cm⁻¹), C=N (~1600 cm⁻¹), and S-C (~700 cm⁻¹).
  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), triazole ring protons (δ 8.0–8.3 ppm), and absence of thiol (-SH) signals confirm successful substitution.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights. Elemental analysis (C, H, N, S) further validates purity .

Q. What in vitro assays are recommended for initial screening of antimicrobial activity in 1,2,4-triazole derivatives?

  • Methodological Answer : Use standardized protocols:

  • Broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).
  • Agar diffusion to assess zone-of-inhibition. Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported anticancer activity of this compound analogs?

  • Methodological Answer : Systematic SAR analysis involves:

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating groups (e.g., -OCH₃) on the phenyl ring.
  • In vitro assays : Test cytotoxicity (MTT assay) on cancer cell lines (e.g., MCF-7, HeLa) vs. normal cells (e.g., HEK-293).
  • Molecular docking : Predict binding affinity to targets like topoisomerase II or tubulin. Contradictions may arise from cell-line specificity or assay conditions; replicate experiments under standardized protocols .

Q. What computational methods are effective in predicting the pharmacokinetic and toxicity profiles of this compound derivatives?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate solubility, BBB permeability, and CYP450 interactions.
  • Toxicity prediction : Apply ProTox-II or Derek Nexus for acute toxicity (LD₅₀), hepatotoxicity, and mutagenicity.
  • In silico validation : Cross-reference with in vivo data (e.g., guinea pig subcutaneous toxicity studies) to refine models .

Q. How can researchers address discrepancies between in silico and in vivo toxicity results for nitro-substituted 1,2,4-triazoles?

  • Methodological Answer :

  • Dose adjustment : In silico models may not account for metabolic activation (e.g., nitro-reduction to toxic amines). Test lower doses in vivo (e.g., 20–40 mg/kg in rodents) and monitor subacute effects.
  • Metabolite profiling : Use LC-MS to identify reactive intermediates.
  • Species-specific factors : Repeat assays in multiple models (e.g., rats vs. guinea pigs) to assess interspecies variability .

Q. What strategies enhance the selectivity of this compound derivatives for neurological targets (e.g., GABA receptors) while minimizing neurotoxicity?

  • Methodological Answer :

  • Functional group modulation : Introduce bulky substituents (e.g., tert-butyl) to reduce CNS penetration.
  • Patch-clamp electrophysiology : Measure GABA receptor modulation in hippocampal neurons.
  • Neurotoxicity screening : Use in vitro models (e.g., SH-SY5Y cells) and in vivo behavioral assays (e.g., rotarod test) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the dual antibacterial and antifungal activity of this compound derivatives?

  • Methodological Answer :

  • Multi-target assays : Test against Gram-positive, Gram-negative bacteria, and fungi in parallel.
  • Time-kill kinetics : Determine bactericidal vs. fungicidal effects over 24 hours.
  • Synergy studies : Combine with sub-inhibitory concentrations of standard drugs (e.g., ampicillin + triazole derivative) .

Q. What statistical approaches are recommended for analyzing dose-response data in triazole derivative toxicity studies?

  • Methodological Answer :

  • Probit analysis : Calculate LD₅₀/LC₅₀ values from mortality data.
  • ANOVA with post-hoc tests : Compare organ-specific toxicity (e.g., liver enzymes ALT/AST) across dose groups.
  • Kaplan-Meier survival curves : Assess chronic toxicity effects over 14–28 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.